1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Overview
Description
Synthesis Analysis
The synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride and related compounds often involves the alkylation of imidazole derivatives with diisopropylphenyl groups. These syntheses highlight the versatility and efficiency of producing imidazolium salts under relatively mild conditions. For instance, the preparation of similar imidazolium chlorides, such as 1,3-bis(carboxymethyl)imidazolium chloride, showcases the straightforward synthesis from readily available starting materials, offering a pathway to generate these compounds on a multigram scale (Albert-Soriano, Hernández-Martínez, & Pastor, 2018).
Molecular Structure Analysis
The molecular structure of imidazolium salts, including 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, is characterized by a planar imidazolium ring, which is crucial for its reactivity and interaction with catalysts. This planarity and the bulky diisopropylphenyl groups contribute to the stability of the resulting carbenes upon deprotonation. A related structure, 1,3-bis(2,6-diisopropylphenyl)imidazolium perchlorate, demonstrates the typical configuration of these salts, with perpendicular phenyl rings to the imidazolium core, highlighting the geometric considerations relevant to their reactivity and applications (Minaker, Wang, & Aquino, 2018).
Chemical Reactions and Properties
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is a versatile compound in chemical reactions, particularly as a precursor for N-heterocyclic carbenes in catalysis. These carbenes serve as ligands in various metal-catalyzed reactions, including amination of aryl chlorides and Mizoroki-Heck cross-coupling reactions, showcasing the compound's pivotal role in facilitating bond-forming processes through efficient catalysis (Shen, Zhang, & Li, 2010).
Physical Properties Analysis
The physical properties of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride and related imidazolium salts include their solid-state structure, melting points, and solubility. These properties are influenced by the ionic nature of the compounds and the bulky substituents attached to the imidazolium ring. For example, the electrochemical reduction of similar imidazolium cations reveals insights into their behavior in solution and potential applications in electrochemistry and material science (Gorodetsky, Ramnial, Branda, & Clyburne, 2004).
Chemical Properties Analysis
The chemical properties of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride include its reactivity as a precursor for carbenes, its role in catalysis, and its interaction with various substrates. These properties underscore the compound's significance in synthetic chemistry, offering pathways to novel materials and catalytic processes. The efficient catalysis of cross-coupling reactions by derivatives of this compound further exemplifies its utility in organic synthesis and industrial applications (Yan, Wang, Gao, Sun, & Shen, 2012).
Scientific Research Applications
It is effective in synthesizing benzophenone imines, N-aryl-substituted indoles, and the N-arylation of diverse indoles, as demonstrated in a study by Grasa, Viciu, Huang, and Nolan (2001) in "The Journal of Organic Chemistry" (Grasa, Viciu, Huang, & Nolan, 2001).
It finds applications in DNA cleavage and fragmentation, as shown in the research by Huerta-Aguilar et al. (2013) published in "Applied Organometallic Chemistry" (Huerta-Aguilar et al., 2013).
Albert-Soriano, Hernández-Martínez, and Pastor (2018) identified its use as a metal-free catalyst in the synthesis of N-allylanilines by allylic substitution of alcohols with anilines, as detailed in "ACS Sustainable Chemistry & Engineering" (Albert-Soriano, Hernández-Martínez, & Pastor, 2018).
A study by Hobbs et al. (2010) in the "New Journal of Chemistry" discusses its potential as a precursor for N-heterocyclic carbenes with increased electron acceptor character (Hobbs et al., 2010).
Krinsky, Martínez, Godard, Castillón, and Claver (2014) reported its application as a catalyst in challenging Buchwald-Hartwig aminations of aryl chlorides, as featured in "Advanced Synthesis & Catalysis" (Krinsky et al., 2014).
Its effectiveness in cross-coupling aryl bromides and electron-deficient aryl chlorides with aryl and vinyl stannanes was highlighted by Grasa and Nolan (2001) in "Organic Letters" (Grasa & Nolan, 2001).
In the field of antimicrobial research, Butorac, Al-Deyab, and Cowley (2011) found it effective against pathogens like S. aureus, B. subtilis, E. coli, and P. aeruginosa, as published in "Molecules" (Butorac, Al-Deyab, & Cowley, 2011).
Safety And Hazards
Future Directions
Given its unique properties and wide range of applications, 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is likely to continue to be a subject of research in the field of organic synthesis. Its use as a catalyst in various reactions, including the Suzuki-Miyaura coupling, suggests potential for further exploration in the development of new synthetic methods .
properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-21H,1-8H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJBQMXODCVJCJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370572 | |
Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |
CAS RN |
250285-32-6 | |
Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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